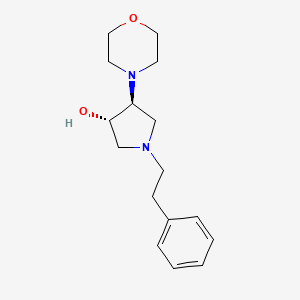![molecular formula C21H15N3O4 B6052632 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B6052632.png)
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biological research.
Mécanisme D'action
The mechanism of action of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been suggested that the compound inhibits bacterial and fungal growth by disrupting the cell membrane.
Biochemical and physiological effects:
This compound has been shown to exhibit potent biochemical and physiological effects. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to inhibit the growth of various bacterial and fungal strains. However, the compound has also been found to exhibit cytotoxicity against normal cells, which limits its potential application in the field of medicinal chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in the lab. Additionally, it exhibits potent biological activity, which makes it an excellent candidate for various biological assays. However, the compound has several limitations. It exhibits cytotoxicity against normal cells, which limits its potential application in the field of medicinal chemistry. Moreover, the mechanism of action of the compound is not fully understood, which makes it challenging to design experiments to study its biological activity.
Orientations Futures
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has several potential future directions for scientific research. One potential direction is to study the compound's mechanism of action in more detail to better understand its biological activity. Additionally, the compound can be modified to reduce its cytotoxicity against normal cells, which would increase its potential application in the field of medicinal chemistry. Moreover, the compound can be used as a building block for the synthesis of new materials with potential applications in various fields. Finally, the compound can be studied for its potential application in the field of agriculture, where it can be used as a pesticide or herbicide.
Méthodes De Synthèse
The synthesis of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide involves a series of chemical reactions. The compound is synthesized by reacting 5-methyl-2-aminobenzoxazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction product is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to exhibit antibacterial and antifungal activities. Moreover, it has been studied for its potential application in the field of material science, where it has been used as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-13-6-11-19-17(12-13)23-21(28-19)14-7-9-15(10-8-14)22-20(25)16-4-2-3-5-18(16)24(26)27/h2-12H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWGQSAJWCJSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxamide](/img/structure/B6052555.png)
![7-(2-cyclohexylethyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6052562.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6052565.png)
![3-(4-chlorophenyl)-6-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6052569.png)
![5-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6052572.png)
![N-[(1-methyl-2-piperidinyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B6052584.png)
![2-mercapto-6-methyl-3-(2-thienylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6052593.png)

![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6052603.png)
![7-[(4R)-4-hydroxy-L-prolyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052606.png)
![2-{4-(2-ethylbutyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6052610.png)
![7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6052621.png)
![N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6052625.png)
![2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6052633.png)
